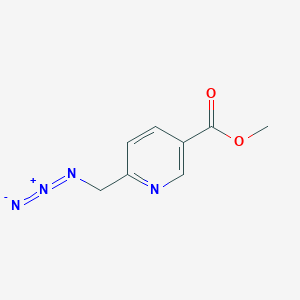

Methyl 6-(azidomethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(azidomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAQXROOFWMMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384831-56-5 | |

| Record name | Methyl 6-(azidomethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a nicotinate scaffold and a reactive azide group, makes it a valuable building block for the synthesis of complex heterocyclic compounds and for bioconjugation via click chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and highlights its applications in the development of novel therapeutic agents.

Chemical Properties

This compound is a pale yellow oil at room temperature. Its core structure consists of a pyridine ring substituted with a methyl ester at the 3-position and an azidomethyl group at the 6-position. This arrangement provides two reactive sites for chemical modification.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 384831-56-5 | [2][3] |

| Molecular Formula | C₈H₈N₄O₂ | [2][3] |

| Molecular Weight | 192.17 g/mol | [2][3] |

| Appearance | Pale yellow oil | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Data

The structural integrity of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃):

-

δ 9.19 (dd, J = 2.2, 0.7 Hz, 1H)

-

δ 8.33 (dd, J = 8.1, 2.2 Hz, 1H)

-

δ 7.45 (dd, J = 8.1, 0.7 Hz, 1H)

-

δ 4.58 (s, 2H)

-

δ 3.97 (s, 3H)[1]

¹³C NMR (101 MHz, CDCl₃):

-

δ 165.4

-

δ 160.0

-

δ 150.8

-

δ 138.2

-

δ 125.3

-

δ 121.3

-

δ 55.4

-

δ 52.5[1]

Synthesis and Reactivity

The synthesis of this compound is typically achieved from readily available starting materials. Its reactivity is dominated by the versatile azide functional group.

Synthesis of this compound

A common synthetic route involves the conversion of a methyl 6-(halomethyl)nicotinate or methyl 6-(hydroxymethyl)nicotinate.

Protocol 1: From Methyl 6-(hydroxymethyl)nicotinate

This two-step protocol involves the mesylation of the alcohol followed by nucleophilic substitution with sodium azide.

-

Step 1: Mesylation

-

Dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 equiv.) in dry dichloromethane to make a 0.1 M solution.

-

Cool the mixture to -30 °C.

-

Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (1.3 equiv.).

-

Stir the reaction mixture at -30 °C for 5 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent in vacuo.

-

-

Step 2: Azidation

-

Dissolve the crude mesylate in a suitable solvent.

-

Add sodium azide and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

-

After filtration and evaporation of the solvent, purify the crude azide by flash column chromatography (0-10% EtOAc in n-heptane) to yield this compound as a pale yellow oil (68% isolated yield).[1]

-

Protocol 2: From Methyl 6-(bromomethyl)nicotinate

This method involves a direct nucleophilic substitution of the bromide with an azide salt.

-

To a solution of methyl 6-(bromomethyl)nicotinate in a suitable polar aprotic solvent such as DMF, add sodium azide.

-

Stir the reaction mixture at room temperature for several hours until completion.

-

The reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated by extraction and purified by column chromatography.

Key Reactions

The azido group of this compound is a versatile handle for various chemical transformations, most notably the Staudinger reduction and azide-alkyne cycloadditions (click chemistry).

The reduction of the azide to a primary amine opens up a wide range of possibilities for further derivatization.

Protocol:

-

Prepare a solution of this compound (1.0 equiv.) in a suitable solvent.

-

Add triphenylphosphine (catalytic amount, e.g., 3 mol%).

-

Add a reducing agent such as polymethylhydrosiloxane (PMHS).

-

Stir the reaction at room temperature until completion.

-

Upon completion, perform an aqueous workup to hydrolyze the intermediate aza-ylide.

-

The resulting methyl 6-(aminomethyl)nicotinate can be isolated and purified. The hydrochloride salt is a yellow solid.[1]

This highly efficient and bioorthogonal "click" reaction allows for the conjugation of the nicotinate scaffold to a wide variety of alkyne-containing molecules.

General Protocol:

-

To a mixture of this compound and the desired alkyne in a suitable solvent (e.g., a mixture of t-butanol and water), add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

-

A copper-stabilizing ligand such as THPTA or TBTA can be added to improve efficiency and reduce cytotoxicity in biological applications.

-

The reaction is typically stirred at room temperature and proceeds to high conversion.

-

The resulting 1,2,3-triazole product can be purified by standard chromatographic techniques.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a valuable tool for researchers in drug development and chemical biology.

Synthesis of Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[4][5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antidiabetic and anticancer agents.[2]

Bioorthogonal Chemistry and Bioconjugation

The azido group allows for the attachment of the nicotinate moiety to biomolecules in complex biological systems using click chemistry. This enables applications such as:

-

Protein labeling and profiling: By incorporating an alkyne-modified amino acid into a protein of interest, this compound can be used to attach a nicotinoyl group, which could serve as a probe or for targeted delivery.

-

Activity-based protein profiling (ABPP): An alkyne-functionalized probe that binds to the active site of an enzyme can be "clicked" with this compound for detection or enrichment.

Experimental Workflows and Signaling Pathways

To illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a conceptual bioorthogonal labeling strategy.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis and bioconjugation. Its straightforward synthesis and the predictable reactivity of its azide group make it an attractive tool for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology. The ability to readily introduce the nicotinate scaffold into a variety of molecular architectures through robust and efficient chemical transformations will continue to drive its use in the development of novel therapeutics and chemical probes.

References

- 1. research.tue.nl [research.tue.nl]

- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate

CAS Number: 384831-56-5

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Methyl 6-(azidomethyl)nicotinate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates the pharmacologically relevant nicotinate scaffold with a versatile azidomethyl group, positioning it as a valuable building block for the synthesis of complex molecular architectures and novel drug candidates. The pyridine ring is a privileged structure in drug discovery, while the azide moiety serves as a chemical handle for a variety of powerful and selective conjugation and cyclization reactions.

This guide provides a comprehensive overview of its synthesis, chemical properties, key reactions, and the biological relevance of its derivatives, with a focus on experimental details for research and development applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for the target compound is not widely published, data for its key precursor, Methyl 6-methylnicotinate, is included for context.

| Property | Value | Source |

| CAS Number | 384831-56-5 | [1] |

| Molecular Formula | C₈H₈N₄O₂ | [2] |

| Molecular Weight | 192.17 g/mol | [1] |

| IUPAC Name | methyl 6-(azidomethyl)pyridine-3-carboxylate | [2] |

| InChI Key | UDAQXROOFWMMQD-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-] | [2] |

| Monoisotopic Mass | 192.06473 Da | [2] |

| Physical Form | Liquid (data not available) | [3][4] |

Properties of the Precursor, Methyl 6-methylnicotinate (CAS 5470-70-2):

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Physical Form | Off-white solid | [6] |

| Melting Point | 40-42 °C | [5] |

Spectroscopic Characterization Data

Table 2.1: Spectroscopic Data for Methyl 6-methylnicotinate (Precursor)

| Technique | Data | Source |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8Hz), 7.20 (d, 1H, J = 8Hz), 3.89 (s, 3H), 2.58 (s, 3H). | [6] |

| LC-MS | m/z = 152.4 [M+H]⁺ | [6] |

Table 2.2: Predicted and Expected Spectroscopic Features for this compound

| Technique | Expected Features | Rationale / Source |

| ¹H NMR | A singlet for the azidomethyl protons (CH₂N₃) is expected around δ 4.3 ppm in CDCl₃. | Based on typical chemical shifts for similar structures. |

| ¹³C NMR | A peak for the ester carbonyl carbon is expected around δ 167 ppm. | Based on typical chemical shifts for nicotinate esters. |

| IR Spectroscopy | A strong, characteristic azide (N₃) stretching vibration is expected around 2100 cm⁻¹. | This is a hallmark of the azide functional group.[1] |

| Mass Spectrometry | ESI-MS is expected to show a prominent [M+H]⁺ ion at m/z 193.07. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Methyl 6-methylnicotinate.

General Synthetic Workflow

The overall transformation involves the halogenation of the methyl group at the 6-position, followed by a nucleophilic substitution with an azide salt.

Caption: General two-step synthesis of this compound.

Experimental Protocol: Synthesis of Precursor (Methyl 6-methylnicotinate)

This protocol is for the esterification of 6-methylnicotinic acid, a common starting material for the entire synthesis.

Materials:

-

6-Methylnicotinic acid (1.0 equiv.)

-

Methanol (as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[6]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After completion, concentrate the mixture to dryness under reduced pressure.[6]

-

Carefully adjust the pH of the residue to 7 using ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[6]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[6]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and remove the solvent under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[6]

-

Yield: 33 g (75%).[6]

General Protocol: Synthesis of this compound

While a specific detailed protocol with quantitative data is not available in the reviewed literature, the following general procedure is based on established chemical principles for this two-step transformation.

Step 1: Bromination of Methyl 6-methylnicotinate

-

Dissolve Methyl 6-methylnicotinate (1.0 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, ~1.1 equiv.) and a radical initiator such as Azobisisobutyronitrile (AIBN, catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude Methyl 6-(bromomethyl)nicotinate is often used in the next step without further purification.

Step 2: Azide Substitution

-

Dissolve the crude Methyl 6-(bromomethyl)nicotinate from the previous step in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add sodium azide (NaN₃, ~1.2-1.5 equiv.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the complete consumption of the brominated intermediate.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Key Chemical Transformations and Applications

The dual functionality of this compound makes it a versatile intermediate for creating libraries of compounds for drug discovery.

Reduction of the Azide Group

A primary transformation is the reduction of the azido group to a primary amine, yielding Methyl 6-(aminomethyl)nicotinate. This opens up a vast array of subsequent derivatization possibilities.

Caption: Key reactions of this compound.

Experimental Protocol: Staudinger Reduction (General)

-

Dissolve this compound (1.0 equiv.) in a suitable solvent like Tetrahydrofuran (THF).

-

Add Triphenylphosphine (PPh₃, 1.0-1.1 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the azide is consumed (monitor by TLC or IR for the disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture and stir for an additional period to hydrolyze the intermediate aza-ylide.

-

Remove the solvent under reduced pressure and purify the resulting Methyl 6-(aminomethyl)nicotinate, often by extraction and/or chromatography to remove triphenylphosphine oxide.

Cycloaddition Reactions

The azide group is an excellent participant in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. This allows for the efficient linking of the nicotinate scaffold to other molecules containing a terminal alkyne. This is a powerful tool for creating bioconjugates or complex drug molecules.[1]

Biological Relevance and Signaling Pathways

While this compound itself has not been extensively studied for biological activity, its reduced form, Methyl 6-(aminomethyl)nicotinate, is an analog of 6-aminonicotinic acid. Esters of 6-aminonicotinic acid have been investigated as inhibitors of the pentose phosphate pathway (PPP), a critical metabolic pathway for cancer cell proliferation and survival.[7]

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)

The derivative, Methyl 6-(aminomethyl)nicotinate, is hypothesized to act as a prodrug. Once inside the cell, it can be hydrolyzed to 6-(aminomethyl)nicotinic acid and then enter the Preiss-Handler pathway for NAD⁺ biosynthesis. In this pathway, it is converted into an analog of NADP⁺, 6-amino-NADP⁺ . This molecule is a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) , the third enzyme in the oxidative branch of the pentose phosphate pathway.[7][8]

The inhibition of 6PGD has significant downstream consequences:

-

Decreased NADPH Production: This increases cellular oxidative stress and hampers reductive biosynthesis, such as lipogenesis.[8]

-

Decreased Ribose-5-Phosphate (R5P) Production: This limits the synthesis of nucleotides, which are essential for DNA and RNA synthesis, thereby slowing cell proliferation.[8][9]

-

Activation of LKB1-AMPK Signaling: The product of the 6PGD reaction, ribulose-5-phosphate, has been shown to inhibit the LKB1-AMPK signaling pathway. Therefore, inhibition of 6PGD leads to the accumulation of its substrate, 6-phosphogluconate, and a decrease in its product, which in turn can lead to the activation of AMPK, a master regulator of cellular energy homeostasis that often acts as a tumor suppressor.[9][10]

Caption: Proposed mechanism of action for derivatives of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. qualialife.com [qualialife.com]

- 8. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the construction of complex heterocyclic frameworks and in bioorthogonal "click" chemistry. Detailed experimental protocols, safety information, and characterization data are presented to facilitate its use in research and development.

Introduction

This compound incorporates two highly reactive functional groups: a nicotinate scaffold and an azide moiety. The pyridine ring of the nicotinate structure is a common motif in numerous biologically active compounds, offering sites for molecular recognition through hydrogen bonding and π-stacking interactions. The strategically placed azidomethyl group at the 6-position serves as a versatile chemical handle for a variety of transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry.[1] This combination makes this compound a valuable building block for the synthesis of novel pharmaceuticals, bioconjugates, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 6-(azidomethyl)pyridine-3-carboxylate | [1] |

| CAS Number | 384831-56-5 | [2] |

| Molecular Formula | C₈H₈N₄O₂ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| Appearance | Liquid | [3] |

| SMILES | COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-] | [4] |

| InChI | InChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3 | [4] |

| Predicted XlogP | 1.6 | [4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Methyl 6-methylnicotinate. The synthetic workflow is illustrated in the diagram below.

References

Methyl 6-(azidomethyl)nicotinate: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate is a bifunctional organic compound of significant interest in medicinal chemistry and advanced organic synthesis.[1] Its structure incorporates the versatile reactivity of an azide group with the established pharmacological scaffold of a nicotinate ester. This unique combination makes it a valuable building block for constructing complex heterocyclic frameworks, particularly in the development of novel therapeutic agents.[1][2] The azidomethyl group at the 6-position serves as a key reactive site for modifications such as "click chemistry," Staudinger reduction, or catalytic hydrogenation to introduce an amine functionality, while the methyl ester at the 3-position allows for further derivatization.[1] This guide provides an in-depth overview of its chemical structure and a detailed, three-step synthesis pathway, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a methyl ester group at the 3-position and an azidomethyl group at the 6-position.

-

IUPAC Name: methyl 6-(azidomethyl)pyridine-3-carboxylate[3]

-

Molecular Weight: 192.17 g/mol [3]

-

Canonical SMILES: COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-][4]

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 6-methylnicotinic acid. The general workflow involves:

-

Esterification: Fischer esterification of 6-methylnicotinic acid to produce methyl 6-methylnicotinate.

-

Halogenation: Radical bromination of the methyl group to form the key intermediate, methyl 6-(bromomethyl)nicotinate.

-

Azidation: Nucleophilic substitution of the bromide with an azide ion to yield the final product.

The following diagram illustrates the logical flow of the synthesis.

References

The Bifunctional Role of Methyl 6-(azidomethyl)nicotinate: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methyl 6-(azidomethyl)nicotinate has emerged as a significant and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique bifunctional nature, combining a reactive azide moiety with a biologically relevant nicotinate scaffold, offers a powerful platform for the synthesis of complex molecules and the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental details and quantitative data.

Core Attributes and Bifunctional Nature

This compound is a heterocyclic compound featuring two key functional groups that can be manipulated independently.[1]

-

The Azide Group (-N₃): Located at the 6-position of the pyridine ring, the azidomethyl group serves as a versatile chemical handle.[1] Azides are highly energetic but display remarkable stability towards many common reagents, making them ideal for multi-step syntheses.[1] This group is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of 1,2,3-triazole linkages.[1][2] This reaction is widely used for bioconjugation, library synthesis, and the development of pharmacologically active compounds.[1][2] The azide can also be readily reduced to a primary amine, opening pathways for a wide range of derivatizations such as acylation and alkylation.[1]

-

The Nicotinate Scaffold: The core of the molecule is a methyl nicotinate structure, a derivative of pyridine-3-carboxylic acid.[1] This scaffold is considered a "privileged" heterocyclic motif in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs.[1] The pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[1] The ester functionality at the 3-position provides another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[1]

This dual functionality allows for a modular approach to molecular design, where the nicotinate core can be tailored for specific biological targets, and the azide group can be used to attach various probes, linkers, or other molecular fragments.[1]

Synthesis and Characterization

The synthesis of this compound typically starts from the more readily available Methyl 6-methylnicotinate.[1] The process involves a two-step sequence: halogenation of the methyl group followed by nucleophilic substitution with an azide salt.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 6-methylnicotinate

A common route to the precursor, Methyl 6-methylnicotinate, is the Fischer esterification of 6-methylnicotinic acid.[3]

-

To a stirred solution of 6-methylnicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid as a catalyst.[3][4]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours).[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[4]

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with an organic solvent such as ethyl acetate.[4]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-methylnicotinate.[4]

Step 2: Synthesis of this compound

-

The precursor, Methyl 6-methylnicotinate, is first halogenated, typically brominated, on the methyl group. (Specific conditions for this step are proprietary and not detailed in the public literature).

-

The resulting Methyl 6-(bromomethyl)nicotinate is then subjected to nucleophilic substitution with an azide source, such as sodium azide (NaN₃).[1]

-

This Sₙ2 reaction involves the azide anion attacking the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the azidomethyl functionality.[1]

Quantitative Data: Synthesis

| Precursor | Product | Reagents | Yield | Reference |

| 6-Methylnicotinic acid | Methyl 6-methylnicotinate | Methanol, Sulfuric Acid | 75% | [4] |

| Methyl 6-methylnicotinate | This compound | (1) Halogenating agent, (2) Sodium Azide | N/A | [1] |

Note: Specific yield for the final conversion to this compound is not publicly available.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance |

| This compound | C₈H₈N₄O₂ | 192.17 g/mol | Liquid (likely) |

[Note: Physical appearance data is limited in the provided search results.][5][6][7]

Bifunctional Applications in Synthesis

The true utility of this compound lies in its ability to serve as a versatile intermediate for constructing diverse and complex molecular architectures.

Reactions Involving the Azide Group

The azide functionality is primarily exploited for cycloaddition reactions and reduction to an amine.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a powerful method for conjugating the nicotinate scaffold to a wide variety of alkyne-containing molecules.

-

Experimental Protocol (General):

-

Dissolve this compound and an alkyne-functionalized substrate in a suitable solvent system (e.g., t-BuOH/H₂O or DMF/H₂O).[2]

-

Add a copper(I) catalyst. This is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[2]

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Purify the resulting 1,2,3-triazole product using standard techniques like column chromatography.

-

2. Reduction to Methyl 6-(aminomethyl)nicotinate

The azide can be efficiently reduced to a primary amine, which is a key intermediate for further derivatization.[1]

-

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a heterogeneous catalyst, such as palladium on carbon (Pd/C).[1]

-

Subject the mixture to an atmosphere of hydrogen gas (H₂), often under pressure.[1]

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and concentrate the solvent to obtain Methyl 6-(aminomethyl)nicotinate.[1]

-

The resulting amine can undergo a plethora of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones.[1]

Reactions Involving the Nicotinate Ester

The methyl ester at the 3-position provides another handle for modification.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(azidomethyl)nicotinic acid, typically using a base like lithium hydroxide in a methanol/water mixture.[8] This introduces a new functional group that can be used for amide bond formation or other carboxylate chemistry.

-

Amidation: Direct reaction with amines can form various amides, further diversifying the molecular scaffold.

Logical Workflow for Bifunctional Derivatization

The following diagram illustrates a typical workflow for utilizing both functional groups of this compound to create a complex molecule.

References

- 1. This compound | 384831-56-5 | Benchchem [benchchem.com]

- 2. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 6-(azidomethyl)nicotinic acid|lookchem [lookchem.com]

The Azide Group in Nicotinate Compounds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azide functional group, a compact and energetic moiety, offers a versatile chemical handle for the modification of bioactive scaffolds. When incorporated into nicotinate frameworks—derivatives of nicotinic acid (Vitamin B3)—it unlocks a suite of powerful transformations relevant to drug discovery, chemical biology, and materials science. The electron-deficient nature of the pyridine ring in nicotinates modulates the reactivity of the attached azide group, influencing its participation in bioorthogonal ligations, photoreactive crosslinking, and reductive aminations. This technical guide provides an in-depth exploration of the synthesis and principal reactions of azido-nicotinate compounds, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in leveraging this unique chemical synergy.

Introduction: The Synergy of Nicotinate and Azide Moieties

Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals and cofactors like NAD/NADP. Their inherent biological relevance and tunable physicochemical properties make them ideal scaffolds for drug design. The introduction of an azide group onto this scaffold creates a powerful molecular tool. The azide is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions. This stability, coupled with its unique reactivity under specific chemical or physical stimuli, makes the azido-nicotinate platform highly attractive for applications ranging from drug-target identification to the synthesis of novel therapeutic conjugates.

The reactivity of an aryl azide is influenced by the electronic properties of the aromatic ring to which it is attached. The pyridine ring of a nicotinate is electron-withdrawing compared to a benzene ring, which can affect the reaction kinetics of the azide group. Pyridine's lower electron density makes it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack than benzene.[1][2][3] This electronic modulation is a key consideration in the application of the reactions described herein.

Synthesis of Azido-Nicotinate Compounds

The most common strategy for synthesizing aryl azides, including azido-nicotinates, begins with the corresponding amino-nicotinate precursor. The synthesis generally follows a two-step, one-pot procedure involving diazotization of the amine followed by substitution with an azide salt.

A typical workflow for this transformation is illustrated below. The starting material, an amino-substituted nicotinate ester (e.g., ethyl 5-aminonicotinate), is treated with an acidic solution of sodium nitrite to form a reactive diazonium salt intermediate. This intermediate is not isolated but is immediately treated with sodium azide to yield the final azido-nicotinate product.

References

Methyl 6-(azidomethyl)nicotinate: A Versatile Building Block for Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, incorporating a reactive azidomethyl group and a modifiable methyl nicotinate scaffold, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The strategic placement of the azide functionality allows for its efficient participation in bioorthogonal "click" chemistry, enabling the facile conjugation to a wide array of molecular partners. Furthermore, the pyridine ring system serves as a key pharmacophore in numerous biologically active compounds, making this reagent a cornerstone for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 384831-56-5 | [1] |

| Molecular Formula | C₈H₈N₄O₂ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| IUPAC Name | methyl 6-(azidomethyl)pyridine-3-carboxylate | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Soluble in common organic solvents | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available methyl 6-methylnicotinate. The process involves the bromination of the methyl group followed by a nucleophilic substitution with an azide salt.

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

The initial step involves the free-radical bromination of methyl 6-methylnicotinate. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[2][3]

Experimental Protocol:

To a solution of methyl 6-methylnicotinate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.1 equivalents) are added. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is then purified by chromatography on silica gel to yield methyl 6-(bromomethyl)nicotinate.[2]

| Reactant/Reagent | Molar Ratio | Typical Conditions | Yield |

| Methyl 6-methylnicotinate | 1.0 | CCl₄, reflux, 6 hours | ~43%[2] |

| N-Bromosuccinimide (NBS) | 1.0 | ||

| Benzoyl Peroxide | 0.1 |

Step 2: Synthesis of this compound

The conversion of the bromomethyl intermediate to the final azidomethyl product is achieved through a classic SN2 reaction. The bromide is displaced by the azide anion, a potent nucleophile.[4]

Experimental Protocol:

Methyl 6-(bromomethyl)nicotinate (1.0 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. Sodium azide (1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature for several hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

| Reactant/Reagent | Molar Ratio | Typical Conditions | Yield |

| Methyl 6-(bromomethyl)nicotinate | 1.0 | DMF, room temperature, 2-4 hours | Generally high |

| Sodium Azide (NaN₃) | 1.2 |

Key Applications in Organic Synthesis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. These triazole-linked products have found widespread applications in medicinal chemistry, materials science, and bioconjugation.

Experimental Protocol for a Typical CuAAC Reaction:

To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.0 equivalent) in a solvent mixture such as t-butanol/water or THF/water, a copper(II) sulfate pentahydrate solution (0.05-0.1 equivalents) is added, followed by a solution of sodium ascorbate (0.1-0.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the product is typically isolated by extraction and purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Typical Conditions |

| This compound | 1.0 | t-BuOH/H₂O, room temperature, 12-24 hours |

| Terminal Alkyne | 1.0 | |

| CuSO₄·5H₂O | 0.05 | |

| Sodium Ascorbate | 0.1 |

Logical Workflow for CuAAC:

Synthesis of Pyrazolo[3,4-b]pyridines

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.[5] The synthesis often involves the reduction of the azide to an amine, followed by cyclization reactions.

Applications in Medicinal Chemistry and Drug Development

The derivatives of this compound have shown promise as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.

Kinase Inhibitor Synthesis

The nicotinate and triazole moieties are common features in many kinase inhibitors. By utilizing this compound, medicinal chemists can rapidly generate libraries of potential kinase inhibitors for screening.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7][8][9] Inhibitors of VEGFR-2 can block this process and are therefore valuable anticancer agents. Nicotinic acid derivatives have been investigated as VEGFR-2 inhibitors.

PIM-1 Kinase Inhibition:

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, including triple-negative breast cancer. It plays a role in cell survival, proliferation, and resistance to chemotherapy by regulating downstream targets like BCL2 and c-MYC.[10][11][12][13]

GSK-3 Inhibition:

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[14][15][16][17][18] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

References

- 1. This compound | C8H8N4O2 | CID 22565575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 6-(bromomethyl)nicotinate | 131803-48-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 384831-56-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM-1 kinase: a potential biomarker of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. GSK3 in cell signaling | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azidomethyl Nicotinates: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidomethyl nicotinates are a class of organic compounds that incorporate both a nicotinate (a derivative of niacin, or vitamin B3) and an azidomethyl group. This unique combination of functionalities makes them valuable building blocks in medicinal chemistry and drug development. The nicotinate moiety is a well-known pharmacophore present in various therapeutic agents, while the azide group serves as a versatile chemical handle for a variety of transformations, most notably in the realm of bioorthogonal chemistry. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of azidomethyl nicotinates, with a focus on experimental details and data.

Synthesis of Azidomethyl Nicotinates

The synthesis of azidomethyl nicotinates typically proceeds through a two-step sequence involving the halogenation of a methylnicotinate precursor followed by nucleophilic substitution with an azide salt.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a readily available methyl nicotinate derivative.

Caption: General workflow for the synthesis of azidomethyl nicotinates.

Experimental Protocols

1. Synthesis of Methyl 2-(bromomethyl)nicotinate (Intermediate)

A common precursor for azidomethylation is the corresponding bromomethyl derivative.

-

Materials: Methyl 2-methylnicotinate, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Dichloromethane, Water.

-

Procedure:

-

Dissolve methyl 2-methylnicotinate (1.0 eq), N-bromosuccinimide (1.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.

-

Stir the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 2-(bromomethyl)nicotinate.[1]

-

2. Synthesis of Methyl 2-(azidomethyl)nicotinate

-

Materials: Methyl 2-(bromomethyl)nicotinate, Sodium azide (NaN₃), Dimethylformamide (DMF), Ethyl acetate, Water.

-

Procedure:

-

Dissolve methyl 2-(bromomethyl)nicotinate (1.0 eq) in dimethylformamide.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(azidomethyl)nicotinate.

-

Physical and Chemical Properties

The physical and chemical properties of azidomethyl nicotinates are crucial for their handling, characterization, and application. Due to the limited availability of comprehensive data for a wide range of these compounds in a single source, the following tables summarize available data for representative examples.

Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-(azidomethyl)nicotinate | C₉H₈N₄O₂ | 204.19 | - | - | - |

| Ethyl 2-(azidomethyl)nicotinate | C₁₀H₁₀N₄O₂ | 218.21 | - | - | - |

| Methyl 6-(azidomethyl)nicotinate | C₉H₈N₄O₂ | 204.19 | - | - | - |

Spectroscopic Data

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of azidomethyl nicotinates is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears around 2100 cm⁻¹ . Other notable absorptions include the C=O stretching of the ester group (~1720-1730 cm⁻¹) and C=C/C=N stretching vibrations of the pyridine ring (~1580-1600 cm⁻¹).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectra are indicative of the electronic environment of the nuclei.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl 2-(azidomethyl)nicotinate | Pyridine protons (multiplets, ~7.5-9.0 ppm), Azidomethyl protons (-CH₂N₃, singlet, ~4.5 ppm), Methyl ester protons (-OCH₃, singlet, ~3.9 ppm) | Pyridine carbons (~120-160 ppm), Carbonyl carbon (~165 ppm), Azidomethyl carbon (~50 ppm), Methyl ester carbon (~52 ppm) |

| Ethyl 2-(azidomethyl)nicotinate | Pyridine protons (multiplets, ~7.5-9.0 ppm), Azidomethyl protons (-CH₂N₃, singlet, ~4.5 ppm), Ethyl ester protons (-OCH₂CH₃, quartet, ~4.3 ppm; -OCH₂CH₃, triplet, ~1.3 ppm) | Pyridine carbons (~120-160 ppm), Carbonyl carbon (~165 ppm), Azidomethyl carbon (~50 ppm), Ethyl ester carbons (-OCH₂CH₃, ~61 ppm; -OCH₂CH₃, ~14 ppm) |

| This compound | Pyridine protons (multiplets, ~7.5-9.0 ppm), Azidomethyl protons (-CH₂N₃, singlet, ~4.5 ppm), Methyl ester protons (-OCH₃, singlet, ~3.9 ppm) | Pyridine carbons (~120-160 ppm), Carbonyl carbon (~165 ppm), Azidomethyl carbon (~50 ppm), Methyl ester carbon (~52 ppm) |

Note: The presented NMR data are estimations based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the specific azidomethyl nicotinate. A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂) from the azide group, resulting in a fragment with a mass of (M-28).

Chemical Reactivity and Stability

The chemical reactivity of azidomethyl nicotinates is dominated by the azide functionality and the ester group.

Reactions of the Azide Group

The azide group is a versatile functional handle that can undergo a variety of chemical transformations.

Caption: Key reactions of the azide group in azidomethyl nicotinates.

1. Staudinger Reduction: The azide can be selectively reduced to a primary amine using the Staudinger reaction.

-

Experimental Protocol:

-

Dissolve the azidomethyl nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting aminomethyl nicotinate by column chromatography.[2][3][4]

-

2. Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The azide group readily participates in "click" reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is highly efficient and bioorthogonal, making it ideal for bioconjugation.[5][6][7][8][9]

-

Experimental Protocol:

-

Dissolve the azidomethyl nicotinate (1.0 eq) and a terminal alkyne (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a solution of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the triazole product can be isolated by extraction and/or chromatography.[5][6]

-

Reactions of the Ester Group

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Experimental Protocol (Alkaline Hydrolysis):

-

Dissolve the azidomethyl nicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the product by filtration and wash with water.[10][11][12][13]

-

Stability

Organic azides are energetic compounds and should be handled with care. Their stability is influenced by the carbon-to-nitrogen ratio. Azidomethyl nicotinates are generally stable under typical laboratory conditions but should be stored away from heat, light, and strong acids.

Applications in Drug Development and Research

The unique properties of azidomethyl nicotinates make them valuable tools for researchers and drug development professionals.

Prodrug Design

The ester group of azidomethyl nicotinates can be designed to be cleaved by esterases in the body, releasing a biologically active carboxylic acid. This prodrug approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life. The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester.[10][11]

Bioorthogonal Labeling and Conjugation

The azide functionality allows for the specific labeling of biomolecules through click chemistry. An azidomethyl nicotinate-containing probe can be used to tag proteins, nucleic acids, or other cellular components that have been metabolically engineered to contain an alkyne group. This enables a wide range of applications, including:

-

Fluorescent imaging: Attaching a fluorescent dye to the azide via a click reaction.

-

Affinity purification: Linking a biotin tag for subsequent capture with streptavidin.

-

Drug targeting: Conjugating the molecule to a targeting ligand, such as an antibody or peptide.

Enzyme Inhibition Studies

The nicotinate scaffold is present in many enzyme inhibitors. Azidomethyl nicotinates can be used as starting materials to synthesize libraries of potential enzyme inhibitors. The azide group can be functionalized to introduce various substituents to probe the active site of an enzyme and optimize binding affinity. For example, they could be explored as potential inhibitors for enzymes like cyclooxygenase (COX).[14][15][16]

Conclusion

Azidomethyl nicotinates are versatile bifunctional molecules with significant potential in chemical biology and drug discovery. Their synthesis is straightforward, and their chemical properties, particularly the reactivity of the azide group, allow for a wide range of modifications. The ability to act as prodrugs and participate in bioorthogonal "click" reactions makes them powerful tools for developing new therapeutic agents and studying biological processes. Further research into the specific properties and biological activities of a broader range of azidomethyl nicotinate derivatives is warranted to fully exploit their potential.

References

- 1. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]

- 2. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 14. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azacycloalkane derivatives as inhibitors of delta-9 stearoyl-coenzyme A desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methyl 6-(azidomethyl)nicotinate molecular weight and formula

An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate: Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and formula of this compound, a key intermediate in various synthetic pathways.

Physicochemical Data Summary

The essential molecular data for this compound is presented below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

| Property | Value |

| Molecular Formula | C₈H₈N₄O₂[1][2][3][4] |

| Molecular Weight | 192.17 g/mol [1][3][4] |

| CAS Number | 384831-56-5[1][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

Technical Guide: Spectroscopic and Synthetic Data for Methyl 6-(azidomethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nicotinic acid scaffold, a common motif in pharmacologically active compounds, and a reactive azide group, which serves as a valuable handle for further chemical modifications. This technical guide provides a summary of the available spectroscopic data (NMR, MS) and a detailed experimental protocol for the synthesis of this important research compound.

Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₈N₄O₂ |

| Molecular Weight | 192.17 g/mol [1][2] |

| IUPAC Name | Methyl 6-(azidomethyl)pyridine-3-carboxylate[1] |

| CAS Number | 384831-56-5[1][2] |

Spectroscopic Data

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl ester protons, and the methylene protons of the azidomethyl group.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~9.1 | d | H-2 (Pyridine) |

| ~8.3 | dd | H-4 (Pyridine) |

| ~7.5 | d | H-5 (Pyridine) |

| ~4.3 | s | -CH₂N₃[2] |

| ~3.9 | s | -OCH₃ |

Solvent: CDCl₃

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~167 | C=O (Ester)[2] |

| ~158 | C-6 (Pyridine) |

| ~151 | C-2 (Pyridine) |

| ~137 | C-4 (Pyridine) |

| ~124 | C-3 (Pyridine) |

| ~121 | C-5 (Pyridine) |

| ~54 | -CH₂N₃ |

| ~52 | -OCH₃ |

Solvent: CDCl₃

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry data is crucial for confirming the molecular weight of the compound.

| m/z | Ion |

| 193.07201 | [M+H]⁺[3] |

| 215.05395 | [M+Na]⁺[3] |

| 192.06418 | [M]⁺[3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from Methyl 6-methylnicotinate. The first step involves the halogenation of the methyl group, followed by a nucleophilic substitution with an azide salt.

Synthesis Workflow

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 6-(bromomethyl)nicotinate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve Methyl 6-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.[2]

-

Addition of Azide: Add sodium azide (NaN₃) (1.5 eq) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate.[2]

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is completely consumed, as indicated by TLC analysis.[2]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane eluent) or by recrystallization to afford pure this compound.[2]

Safety Precautions

-

Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

-

Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

-

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 6-(azidomethyl)nicotinate

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-(azidomethyl)nicotinate, a versatile intermediate in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule that incorporates the nicotinic acid scaffold, a common motif in medicinal chemistry, with a reactive azide group. This combination makes it a valuable building block for the synthesis of more complex molecules through reactions such as "click chemistry" or Staudinger reduction.[1] However, the presence of the azido group necessitates careful consideration of the compound's stability and handling to ensure safe and effective use. Organic azides are known to be energetic materials and can be sensitive to heat, light, and shock.[2][3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O₂ | N/A |

| Molecular Weight | 192.17 g/mol | N/A |

| Appearance | Pale yellow oil | [5] |

| CAS Number | 384831-56-5 | [1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the general principles governing organic azides. The primary factors influencing the stability of organic azides are the carbon-to-nitrogen ratio and the presence of other energetic functional groups.[2]

3.1. General Stability of Organic Azides

Organic azides are potentially explosive and can decompose upon exposure to external energy sources such as heat, light, friction, and pressure.[2][3] Small molecules with a high nitrogen content are particularly prone to violent decomposition.[3]

Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[2]

-

Carbon to Nitrogen Ratio (C/N): For this compound (C₈H₈N₄O₂), the C/N ratio is 8/4 = 2. Generally, organic azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care and stored under appropriate conditions.[2][4]

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). In this molecule, there are 8 carbon atoms and one azide group, which satisfies this general guideline.

3.2. Thermal Stability

Organic azides are thermally sensitive. While the specific decomposition temperature for this compound is not reported, it is crucial to avoid heating the compound unless as part of a controlled reaction. Purification techniques such as distillation or sublimation should never be used for organic azides.[3][6]

3.3. Chemical Stability and Incompatibilities

Careful consideration of chemical compatibility is critical for the safe handling of this compound.

| Incompatible Material | Hazard |

| Strong Acids | Formation of highly toxic and explosive hydrazoic acid.[2][6] |

| Heavy Metals (e.g., copper, lead) | Formation of highly shock- and pressure-sensitive metal azides.[2][6] |

| Halogenated Solvents (e.g., dichloromethane, chloroform) | Potential formation of extremely unstable di- and tri-azidomethane.[2][3] |

| Strong Reducing Agents | Can lead to rapid, uncontrolled reduction of the azide group. |

| Strong Oxidizing Agents | Can lead to a violent reaction. |

It is imperative to avoid the use of metal spatulas or any metal instruments when handling azides to prevent the formation of dangerous metal azides.[2][7]

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and ensure the safety of this compound. The general consensus for storing organic azides is to keep them in a cool, dark environment.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term (1-2 weeks): -4°C.[8] Long-term: -20°C or below.[2][4][6] | To minimize thermal decomposition. |

| Atmosphere | An inert atmosphere (e.g., argon or nitrogen) is recommended. | To prevent reaction with atmospheric components. |

| Light | Store in the dark, in an amber vial or a container wrapped in foil.[2][6] | To prevent photochemical decomposition. |

| Container | Plastic or glass containers are preferred. Avoid metal containers and metal caps.[2] | To prevent the formation of shock-sensitive metal azides. |

| Concentration (if in solution) | Should not exceed 1 M.[2][4] | To reduce the hazard in case of accidental decomposition. |

Experimental Protocols

5.1. Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic substitution reaction from the corresponding halide.

References

- 1. This compound | 384831-56-5 | Benchchem [benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ucd.ie [ucd.ie]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. rsc.org [rsc.org]

- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. bio-fount.com [bio-fount.com]

The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a pyridine ring substituted with a carboxylic acid at the 3-position, represents a cornerstone in medicinal chemistry.[1][2] As a fundamental component of the essential human nutrient vitamin B3 (niacin), its derivatives are integral to central metabolic coenzymes like NAD and NADP.[3][4][5] Beyond its physiological role, the scaffold's unique physicochemical properties have established it as a "privileged" structure in drug design, leading to the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the core features of the nicotinate scaffold, detailing its mechanism of action, structure-activity relationships, and key therapeutic applications, supported by quantitative data and experimental insights.

Core Physicochemical and Structural Features

The nicotinate scaffold, with a molecular formula of C6H5NO2 and a molar mass of 123.111 g·mol−1, is a planar, aromatic system.[6] The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group imparts a distinct electronic and steric profile.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual capacity allows for critical interactions with biological targets.

-

Aromaticity and π-Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

-

Modulation of Basicity: The pyridine nitrogen is weakly basic (pKa of the conjugate acid is ~4.85), a property that can be fine-tuned through substitution on the ring to optimize pharmacokinetic properties and target engagement.[6]

-

Metabolic Stability: The pyridine ring is generally stable to metabolic degradation, although it can be a site for oxidation or methylation. The carboxylic acid moiety, however, is a common site for metabolic conjugation.

The scaffold's versatility allows for substitution at various positions of the pyridine ring, enabling chemists to modulate its properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets and Mechanisms of Action

The nicotinate scaffold is the foundation for drugs targeting a diverse range of biological pathways. A primary and well-studied target is the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[7][8]

GPR109A Agonism: Nicotinic acid is a potent agonist of GPR109A, a receptor highly expressed in adipocytes and immune cells like macrophages.[7][9] Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase through a Gi/G0 protein.[7][9] This action decreases intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of hormone-sensitive lipase, ultimately inhibiting the breakdown of triglycerides and the release of free fatty acids into the bloodstream.[9] This mechanism is central to the lipid-lowering effects of niacin, which include a reduction in triglycerides, VLDL, and LDL cholesterol, and an increase in HDL cholesterol.[8][10][11]

Beyond its effects on lipids, GPR109A activation has demonstrated anti-inflammatory properties.[7][12] It can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[13]

Other Targets: Derivatives of the nicotinate scaffold have been developed to interact with a variety of other targets, including:

-

Cyclooxygenase (COX) enzymes: Certain nicotinate derivatives have shown potent and selective inhibitory activity against COX-2, highlighting their potential as anti-inflammatory agents.[14]

-

Nicotinamide N-methyltransferase (NNMT): This enzyme is involved in the metabolism of xenobiotics and has been identified as a target for nicotinate-based inhibitors in the context of metabolic diseases.[15]

-

P2Y12 Receptor: Ethyl nicotinate derivatives have been explored as antagonists of the P2Y12 receptor for antiplatelet therapies.[16]

Structure-Activity Relationships (SAR)

The therapeutic activity of nicotinate derivatives can be significantly altered by modifying the core scaffold. SAR studies have provided valuable insights for optimizing these compounds.

-

Substitution on the Carboxylic Acid: Esterification or amidation of the carboxylic acid can produce prodrugs with altered pharmacokinetic profiles or can change the mode of interaction with the target.[17] For instance, replacing the ethyl ester in P2Y12 antagonists with bioisosteric oxazoles maintained potency while improving metabolic stability.[16]

-

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can influence potency and selectivity. For example, in a series of antifungal nicotinamide derivatives, the position of amino and isopropyl groups was found to be critical for activity.[18] Similarly, for COX-2 inhibitors, specific substitutions led to activity equipotent to celecoxib.[14]

-

Bioisosteric Replacement: The concept of bioisosterism is crucial in nicotinate drug design. Replacing parts of the molecule with other groups that have similar physical or chemical properties can overcome issues like metabolic instability or toxicity.[19][20] The use of oxazoles to replace a labile ethyl ester is a prime example.[16]

Quantitative Data of Nicotinate Derivatives

The following table summarizes quantitative data for nicotinic acid and representative derivatives, illustrating their activity against various targets.

| Compound/Drug | Target | Activity Type | Quantitative Value | Source |

| Nicotinic Acid | GPR109A | Agonist | EC50: ~100 nM | [11] |

| β-Hydroxybutyrate | GPR109A | Agonist | EC50: 700-800 µM | [11] |

| Compound 6 | Vasorelaxation | Agonist | ED50: 21.3 nM | [21] |

| Compound 16g | C. albicans | Antifungal | MIC: 0.25 µg/mL | [18] |

| Quinolinium Analog | NNMT | Inhibitor | IC50: ~1 µM | [15] |

| Compound 4c | COX-2 | Inhibitor | Activity equipotent to Celecoxib | [14] |

| Compound 4f | COX-2 | Inhibitor | Activity equipotent to Celecoxib | [14] |

EC50: Half maximal effective concentration; ED50: Half maximal effective dose; MIC: Minimum inhibitory concentration; IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel nicotinate derivatives. Below are representative protocols.

1. General Synthesis of a Nicotinate Derivative (Myosmine)

Myosmine serves as a precursor for the synthesis of nicotine and its analogs.[22]

-

Objective: To synthesize myosmine via the condensation of N-vinylpyrrolidone with ethyl nicotinate.

-

Materials: N-vinylpyrrolidone, ethyl nicotinate, sodium methoxide, toluene, concentrated hydrochloric acid, 40% sodium hydroxide solution.

-

Procedure:

-

Dissolve ethyl nicotinate in toluene in a reaction vessel.

-

Add sodium methoxide to the solution.

-

Add N-vinylpyrrolidone to the reaction mixture.

-